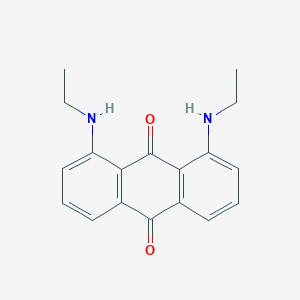
6-Bromo-3-chloropyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carbaldehyde typically involves the halogenation of pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrazine ring. For instance, the reaction of 3-amino-6-bromopyrazine-2-carbonitrile with copper(II) chloride and tert-butyl nitrite in acetonitrile at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution: Various substituted pyrazine derivatives.
Oxidation: 6-Bromo-3-chloropyrazine-2-carboxylic acid.
Reduction: 6-Bromo-3-chloropyrazine-2-methanol.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-3-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms can participate in halogen bonding, influencing its binding affinity to target molecules. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloropyrazine-2-carbonitrile
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 2-Bromo-6-chloropyridine
Uniqueness
6-Bromo-3-chloropyrazine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C5H2BrClN2O |
|---|---|
Molecular Weight |
221.44 g/mol |
IUPAC Name |
6-bromo-3-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H |
InChI Key |
XOUHQDZFZWEVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)

![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)


![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)




![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)


